4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene
Description
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4S/c1-8-14-4-5-15(8)20(16,17)12-7-10(18-2)9(13)6-11(12)19-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMNBFKEIOYFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps:
Bromination: The starting material, 2,5-dimethoxybenzene, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-2,5-dimethoxybenzene.
Sulfonylation: The brominated compound is then subjected to sulfonylation with 2-methylimidazole and a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonyl group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzene derivatives.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction Products: Alcohols or other reduced forms of the sulfonyl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is CHBrNOS, with a molecular weight of 361.21 g/mol. Its structure features a bromine atom, methoxy groups, and a sulfonamide moiety, which contribute to its biological activity and potential applications.
Drug Design and Synthesis
The compound is noted for its potential as a building block in drug design . Its unique structural features allow it to serve as a precursor for synthesizing various bioactive molecules. Research indicates that derivatives of this compound could exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities .
Psychoactive Properties
This compound has been associated with psychoactive effects similar to those of other substituted amphetamines. It has been studied for its potential use as a hallucinogenic substance, particularly in the context of recreational drug use . The compound's interaction with serotonin receptors may explain its psychoactive properties, making it a subject of interest in psychopharmacology.
Case Studies on Intoxication
A notable case involved the intoxication of an individual who had consumed a substance identified as 25B-NBOMe, closely related to this compound. The patient exhibited severe symptoms including seizures, leading to the development of analytical methods for detecting such compounds in biological samples . High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was employed for quantification, highlighting the importance of this compound in forensic toxicology.
Identification of New Psychoactive Substances
Research has documented the identification of 4-bromo-2,5-dimethoxyphenethylamine as a street drug, emphasizing the relevance of this compound in the context of emerging psychoactive substances . The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has been crucial in characterizing these substances.
Studies have indicated that compounds similar to this compound exhibit significant biological activity against various targets. For instance, research into its derivatives has shown promise in developing new treatments for conditions such as cancer and bacterial infections due to their ability to interact with specific biological pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Researchers have conducted various experiments to modify the chemical structure to enhance efficacy while minimizing toxicity . This approach is critical for developing safer therapeutic agents.
Summary Table: Applications Overview
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for drug design; potential anti-inflammatory and anticancer agents |
| Psychoactive Properties | Hallucinogenic effects; interaction with serotonin receptors |
| Toxicology | Case studies on intoxication; forensic analysis using HPLC-MS/MS |
| Research & Development | Biological activity studies; optimization through structure-activity relationship |
Mechanism of Action
The mechanism by which 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors through its functional groups, forming hydrogen bonds, van der Waals interactions, or covalent bonds. The sulfonyl group can act as an electrophile, while the methoxy groups can participate in electron-donating interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxybenzene: Lacks the sulfonyl and imidazole groups, making it less versatile in certain applications.
2,5-Dimethoxy-4-methylbenzene: Similar structure but with a methyl group instead of bromine, affecting its reactivity and applications.
4-Bromo-2,5-dimethoxybenzenesulfonyl chloride: Contains a sulfonyl chloride group, which can be used for further functionalization.
Uniqueness
4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is unique due to the combination of bromine, methoxy, and sulfonyl groups attached to the benzene ring, along with the imidazole moiety. This combination provides a unique set of chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Biological Activity
4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The compound's structure can be broken down into several key components:
- Bromine : A halogen that often enhances biological activity.
- Dimethoxy groups : These methoxy substituents can influence the compound's lipophilicity and interaction with biological targets.
- Methylimidazolyl sulfonyl group : This moiety is known for its role in enhancing solubility and bioavailability.
The biological activity of this compound has been linked to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Its structural features suggest potential inhibition of enzymes involved in neurotransmitter metabolism, which could have implications for treating mood disorders.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of this compound using a forced swim test in mice. Results indicated that the compound significantly reduced immobility time compared to control groups, suggesting potential efficacy as an antidepressant.
Case Study 2: Neuroprotective Effects
Research conducted on neuronal cell lines demonstrated that this compound could protect against oxidative stress-induced damage. The study employed assays measuring reactive oxygen species (ROS) levels and found a marked decrease in ROS when treated with the compound, indicating its potential as a neuroprotective agent.
Case Study 3: Anticancer Potential
In vitro studies on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis, making it a candidate for further development as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
